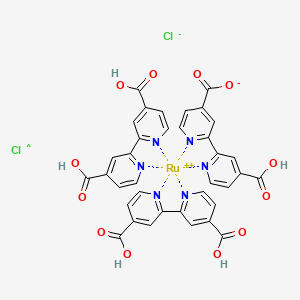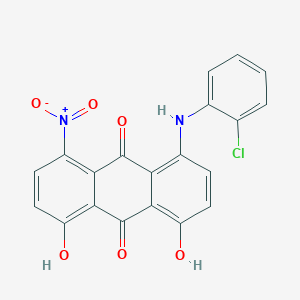
1-(2-Chloroanilino)-4,5-dihydroxy-8-nitroanthracene-9,10-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-((2-Chlorophenyl)amino)-4,5-dihydroxy-8-nitroanthracene-9,10-dione is a complex organic compound with significant potential in various scientific fields This compound is characterized by its unique structure, which includes a chlorophenyl group, amino group, and nitroanthracene core
Preparation Methods
The synthesis of 1-((2-Chlorophenyl)amino)-4,5-dihydroxy-8-nitroanthracene-9,10-dione typically involves multiple steps, starting with the preparation of the anthracene core. The synthetic route may include nitration, halogenation, and amination reactions. Industrial production methods often employ optimized conditions to maximize yield and purity. For instance, the nitration of anthracene can be achieved using concentrated nitric acid, followed by chlorination with thionyl chloride, and subsequent amination using aniline derivatives under controlled temperatures and pressures .
Chemical Reactions Analysis
1-((2-Chlorophenyl)amino)-4,5-dihydroxy-8-nitroanthracene-9,10-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate, leading to the formation of quinone derivatives.
Reduction: Reduction reactions using agents such as sodium borohydride can convert the nitro group to an amino group.
Scientific Research Applications
This compound has a wide range of scientific research applications:
Chemistry: It serves as a precursor for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Its derivatives are investigated for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research explores its use in developing new pharmaceuticals with specific therapeutic effects.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-((2-Chlorophenyl)amino)-4,5-dihydroxy-8-nitroanthracene-9,10-dione involves its interaction with various molecular targets. The compound’s functional groups allow it to bind to specific enzymes and receptors, modulating their activity. For example, the nitro group can participate in redox reactions, affecting cellular oxidative stress pathways. The chlorophenyl and amino groups can interact with proteins, influencing signal transduction and metabolic processes .
Comparison with Similar Compounds
1-((2-Chlorophenyl)amino)-4,5-dihydroxy-8-nitroanthracene-9,10-dione can be compared with similar compounds such as:
1-((2-Bromophenyl)amino)-4,5-dihydroxy-8-nitroanthracene-9,10-dione: Similar structure but with a bromine atom instead of chlorine, affecting its reactivity and biological activity.
1-((2-Methylphenyl)amino)-4,5-dihydroxy-8-nitroanthracene-9,10-dione:
1-((2-Fluorophenyl)amino)-4,5-dihydroxy-8-nitroanthracene-9,10-dione: Fluorine substitution impacts its electronic properties and interactions with biological targets.
Properties
CAS No. |
85012-06-2 |
|---|---|
Molecular Formula |
C20H11ClN2O6 |
Molecular Weight |
410.8 g/mol |
IUPAC Name |
1-(2-chloroanilino)-4,5-dihydroxy-8-nitroanthracene-9,10-dione |
InChI |
InChI=1S/C20H11ClN2O6/c21-9-3-1-2-4-10(9)22-11-5-7-13(24)17-15(11)19(26)16-12(23(28)29)6-8-14(25)18(16)20(17)27/h1-8,22,24-25H |
InChI Key |
QVZNXJXSAPPLEQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)NC2=C3C(=C(C=C2)O)C(=O)C4=C(C=CC(=C4C3=O)[N+](=O)[O-])O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![rel-(1R,4R)-Bicyclo[2.2.1]hept-5-ene-2,2-diyldimethanol](/img/structure/B13130549.png)
![4-(4-Methoxybenzyl)-7-methyl-1,2,6,7,8,9-hexahydroimidazo[1,2-a]pyrido[3,4-e]pyrimidin-5(4H)-one](/img/structure/B13130551.png)
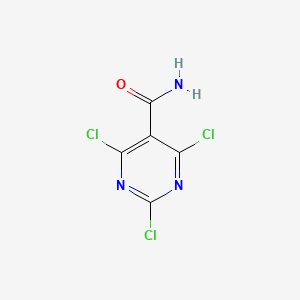
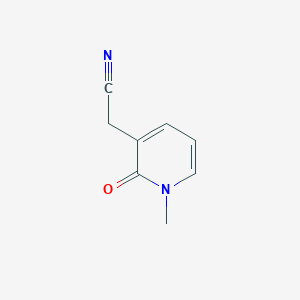
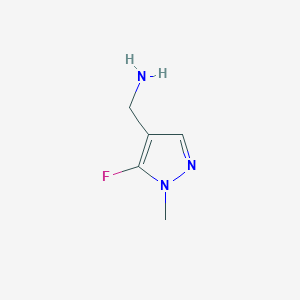

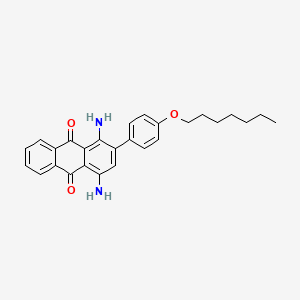
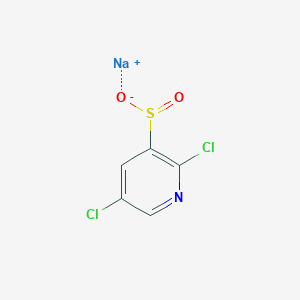
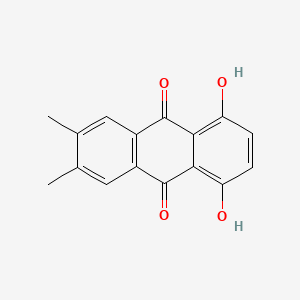
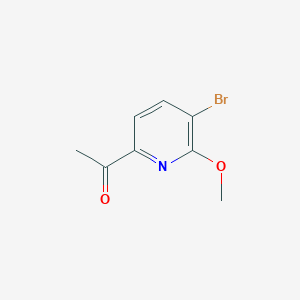
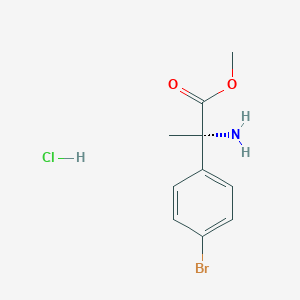
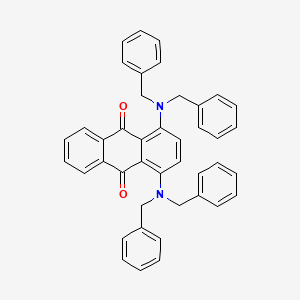
![6-Chloro-[2,4'-bipyridine]-4-carbaldehyde](/img/structure/B13130617.png)
